Ethyl 2-[3-(cyanomethyl)-4-oxo-3,4-dihydrophthalazin-1-YL]acetate
Overview
Description
Ethyl 2-[3-(cyanomethyl)-4-oxo-3,4-dihydrophthalazin-1-YL]acetate is a chemical compound with the molecular formula C14H13N3O3 and a molecular weight of 271.27 g/mol It is known for its unique structure, which includes a phthalazinone core substituted with a cyanomethyl group and an ethyl acetate moiety
Preparation Methods
The synthesis of Ethyl 2-[3-(cyanomethyl)-4-oxo-3,4-dihydrophthalazin-1-YL]acetate typically involves the reaction of chloroacetonitrile with (4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid ethyl ester . The reaction is carried out in the presence of a base such as potassium tert-butylate in N,N-dimethylformamide (DMF) at ambient temperature for about 0.5 hours . This method yields the desired product with a high degree of purity and efficiency.
Chemical Reactions Analysis
Ethyl 2-[3-(cyanomethyl)-4-oxo-3,4-dihydrophthalazin-1-YL]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, often using reagents like sodium borohydride.
Substitution: The cyanomethyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2-[3-(cyanomethyl)-4-oxo-3,4-dihydrophthalazin-1-YL]acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-[3-(cyanomethyl)-4-oxo-3,4-dihydrophthalazin-1-YL]acetate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 2-[3-(cyanomethyl)-4-oxo-3,4-dihydrophthalazin-1-YL]acetate can be compared with other similar compounds, such as:
- Ethyl 2-[3-(cyanomethyl)-4-oxo-3,4-dihydrophthalazin-1-yl]propanoate
- Mthis compound
These compounds share a similar phthalazinone core but differ in their substituents, which can affect their chemical properties and applications.
Biological Activity
Ethyl 2-[3-(cyanomethyl)-4-oxo-3,4-dihydrophthalazin-1-YL]acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological effects, including antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 271.27 g/mol. The compound features a phthalazinone core, which is known for its diverse biological activities.
Synthesis
The synthesis typically involves the reaction of phthalazine derivatives with cyanomethyl groups under specific conditions to yield the target compound. The synthetic pathway often includes the use of ethyl chloroacetate as a reactant.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing the phthalazine structure have shown effectiveness against various bacterial strains and fungi.
Compound | Activity | Tested Strains |
---|---|---|
This compound | Antimicrobial | E. coli, S. aureus |
Related Phthalazine Derivative | Antifungal | C. albicans |
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines. The mechanism appears to involve the modulation of signaling pathways related to inflammation.
Cytokine | Control Level | Treated Level |
---|---|---|
IL-6 | High | Reduced |
TNF-α | High | Reduced |
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties, particularly against specific cancer cell lines. The mechanism is believed to involve apoptosis induction and cell cycle arrest.
Case Studies
- Antimicrobial Study : A study conducted by Al-Majidi et al. (2015) tested various phthalazine derivatives against bacterial strains. The results showed that compounds with similar structures had minimum inhibitory concentrations (MICs) in the range of 10–50 µg/mL.
- Anti-inflammatory Research : In a study by Godhani et al. (2016), the compound was tested on LPS-induced inflammation in macrophages, showing a significant decrease in cytokine levels compared to untreated controls.
- Anticancer Investigation : A recent study highlighted the effects of phthalazine derivatives on cancer cell lines, demonstrating that certain compounds led to a reduction in cell viability by inducing apoptosis.
Properties
IUPAC Name |
ethyl 2-[3-(cyanomethyl)-4-oxophthalazin-1-yl]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3/c1-2-20-13(18)9-12-10-5-3-4-6-11(10)14(19)17(16-12)8-7-15/h3-6H,2,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSAMVTQRKTVMHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NN(C(=O)C2=CC=CC=C21)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60384893 | |
Record name | Ethyl [3-(cyanomethyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60384893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122665-86-5 | |
Record name | Ethyl 3-(cyanomethyl)-3,4-dihydro-4-oxo-1-phthalazineacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=122665-86-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl (3-cyanomethyl-3,4-dihydro-4-oxophthalazin-1-yl)acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122665865 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl [3-(cyanomethyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60384893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl (3-cyanomethyl-3,4-dihydro-4-oxophthalazin-1-yl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.802 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.